

5-Ethyl-2,5-dimethylheptane molecular structure and isomerism

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethyl-2,5-dimethylheptane**

Cat. No.: **B14568538**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Isomerism of **5-Ethyl-2,5-dimethylheptane**

Abstract

This technical guide provides a comprehensive analysis of **5-Ethyl-2,5-dimethylheptane**, a branched-chain alkane with the molecular formula $C_{11}H_{24}$. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the molecule's structural properties, systematic nomenclature, and the multifaceted nature of its isomerism. We will dissect its structural and stereoisomeric possibilities, including a detailed examination of its chirality and conformational dynamics. The guide emphasizes the principles of IUPAC nomenclature, the distinction between constitutional and stereoisomers, and the energetic considerations of bond rotation. This analysis serves as a foundational reference for understanding the behavior of complex acyclic alkanes in various scientific and industrial applications.

Part 1: Molecular Structure and Systematic Nomenclature

5-Ethyl-2,5-dimethylheptane is a saturated hydrocarbon and a structural isomer of undecane. [\[1\]](#)[\[2\]](#)[\[3\]](#) Its fundamental properties are derived directly from its molecular architecture.

1.1 Molecular Formula and Structure

The molecular formula for **5-Ethyl-2,5-dimethylheptane** is C₁₁H₂₄.^[4] The structure consists of a seven-carbon parent chain (heptane) with methyl groups at positions 2 and 5, and an ethyl group at position 5.

The complete chemical structure is as follows: Formula: C₁₁H₂₄ Molecular Weight: 156.31 g/mol ^[4] Canonical SMILES: CCC(C)(CC)CCC(C)C^[4] InChI Key: GPZDEXDVXFJVLH-UHFFFAOYSA-N^[4]

Caption: Relationship between a molecular formula and its structural isomers.

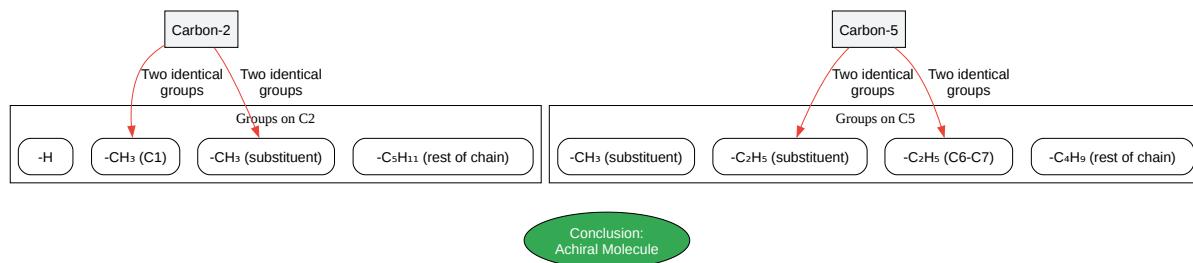
2.2 Stereoisomerism

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. ^{[5][6]}The primary types to consider for an alkane are configurational (chirality) and conformational isomerism.

2.2.1 Configurational Isomerism and Chirality Analysis

Configurational isomers can only be interconverted by breaking and reforming chemical bonds. A key type is optical isomerism, which arises from chirality. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically results from the presence of a chiral center—a carbon atom bonded to four different groups.

Protocol for Chirality Assessment:


- Identify Potential Chiral Centers: Examine each sp³ hybridized carbon atom in the molecule.
- List Attached Groups: For each candidate carbon, identify the four groups bonded to it.
- Compare Groups: Determine if the four groups are unique. If any two groups are identical, the carbon is not a chiral center.

Analysis of **5-Ethyl-2,5-dimethylheptane**:

- Carbon-2 (C2): The four groups attached to C2 are:
 - A hydrogen atom (-H)

- A methyl group (-CH₃, which is C1)
- A methyl group (-CH₃, the substituent)
- The rest of the carbon chain (-CH₂-CH₂-C(CH₃)(C₂H₅)-CH₂-CH₃) Conclusion: Since two of the attached groups are identical methyl groups, C2 is not a chiral center.
- Carbon-5 (C5): The four groups attached to C5 are:
 - A methyl group (-CH₃, the substituent)
 - An ethyl group (-CH₂CH₃, the substituent)
 - An ethyl group (-CH₂CH₃, which is the C6-C7 portion of the parent chain)
 - The rest of the carbon chain (-CH₂-CH₂-CH(CH₃)-CH₃, the C4-C1 portion) Conclusion: Since two of the attached groups are identical ethyl groups, C5 is not a chiral center.

Overall Conclusion: **5-Ethyl-2,5-dimethylheptane** possesses no chiral centers. Therefore, the molecule is achiral and does not have enantiomers.

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the achiral nature of the molecule.

2.2.2 Conformational Isomerism

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single (sigma) bonds. [7][8][9] This rotation is not entirely free due to torsional strain (repulsion between electron clouds of bonds) and steric strain (repulsion between bulky groups).

The most stable conformations minimize these repulsive interactions. This can be visualized using Newman projections, which view the molecule along a specific carbon-carbon bond axis.

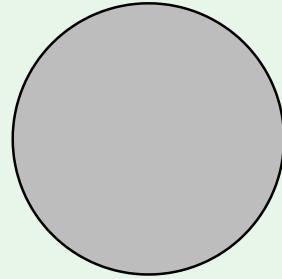
Analysis of the C3-C4 bond in **5-Ethyl-2,5-dimethylheptane**:

- Staggered Conformation: The substituents on the front carbon are 60° apart from those on the back carbon. This is the most stable, lowest-energy conformation.
- Eclipsed Conformation: The substituents on the front carbon are directly in line with those on the back carbon, maximizing torsional strain. This is the least stable, highest-energy conformation.

Between these two extremes lies an infinite number of other conformations. The energy barrier to rotation in simple alkanes is low, allowing for rapid interconversion at room temperature. [9] [10]

Staggered Conformation (Low Energy)

 $\text{C}_3\text{H}_7\text{-R}$


H

H

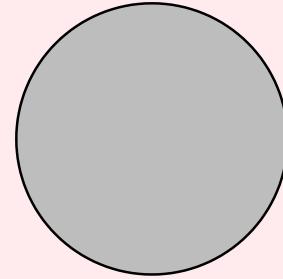
 C_2H_5

H

H

Eclipsed Conformation (High Energy)

 $\text{C}_3\text{H}_7\text{-R}$


H

H

 C_2H_5

H

H

[Click to download full resolution via product page](#)

Caption: Newman projections for staggered and eclipsed conformations.

Part 3: Relevance in Scientific Applications

While **5-Ethyl-2,5-dimethylheptane** is not a widely commercialized chemical, understanding its properties is crucial for several fields.

- Petrochemistry and Fuel Science: As a component of complex hydrocarbon mixtures like gasoline and diesel, its branching structure influences combustion properties and octane rating.
- Analytical Chemistry: Branched alkanes serve as reference compounds in gas chromatography and mass spectrometry for the identification of unknown hydrocarbons in complex samples. [11]* Drug Development and Formulation: Inactive ingredients, or excipients, are often required in pharmaceutical formulations. Highly branched, non-polar, and low-reactivity alkanes can be considered for use in non-aqueous topical formulations or as reference materials in solubility studies. Their well-defined structure but complex isomerism provide a model for studying structure-property relationships in non-polar environments.

Conclusion

5-Ethyl-2,5-dimethylheptane is a structurally interesting example of a $C_{11}H_{24}$ alkane. A rigorous application of IUPAC rules confirms its name and structure. The molecule is achiral due to the absence of any stereogenic centers, as C2 is bonded to two methyl groups and C5 is bonded to two ethyl groups. Like all alkanes, it exhibits conformational isomerism through rotation about its C-C single bonds, with staggered conformations being energetically favored over eclipsed ones. A thorough understanding of its structure and isomeric properties provides valuable insight into the behavior of branched alkanes, which is fundamental knowledge for chemists across research and industrial sectors.

References

- BYJU'S.
- Davis, L. (2023). IUPAC Nomenclature of Branched Alkanes - a Professor Explains Why (and How) We Use It!. [Link]
- OpenOChem Learn.
- Chemistry LibreTexts. (2020). 4: Structure and Stereochemistry of Alkanes. [Link]
- Wikibooks. Organic Chemistry/Alkanes/Stereoisomers. [Link]
- Lumen Learning. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook. [Link]
- Chemistry LibreTexts. (2020). 4.
- Maricopa Open Digital Press.
- Allen. Stereoisomerism- Definition, Concept, Conditions and Types. [Link]

- Mol-Instincts. Undecane (C11H24) properties. [\[Link\]](#)
- Unacademy.
- Britannica. (2025). Stereoisomerism | Definition, Examples, Types, & Chirality. [\[Link\]](#)
- Chemistry LibreTexts. (2024). 2.
- KPU Pressbooks. 2.2 Nomenclature of Alkanes – Organic Chemistry I. [\[Link\]](#)
- Oregon State University.
- PubChem. **5-Ethyl-2,5-dimethylheptane**. [\[Link\]](#)
- MSU chemistry. Stereoisomers. [\[Link\]](#)
- Wikipedia. Undecane. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. webqc.org [webqc.org]
- 3. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]
- 4. 5-Ethyl-2,5-dimethylheptane | C11H24 | CID 53423790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Chemistry/Alkanes/Stereoisomers - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. Stereoisomerism- Definition, Concept, Conditions and Types. [allen.in]
- 7. byjus.com [byjus.com]
- 8. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. Undecane - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [5-Ethyl-2,5-dimethylheptane molecular structure and isomerism]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14568538#5-ethyl-2-5-dimethylheptane-molecular-structure-and-isomerism\]](https://www.benchchem.com/product/b14568538#5-ethyl-2-5-dimethylheptane-molecular-structure-and-isomerism)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com